molecular formula C29H30N2O6 B11623711 5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11623711
M. Wt: 502.6 g/mol
InChI Key: GUMBLYDIGFCOEW-IMVLJIQESA-N
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Description

5-(3,4-Dimethoxyphenyl)-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrrol-2-one core, which is a versatile scaffold in drug design due to its ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative or a diketone.

    Introduction of the 3,4-Dimethoxyphenyl Group: This step often involves a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and an appropriate catalyst like aluminum chloride.

    Attachment of the 3-Methyl-4-propoxyphenyl Group: This can be done via a nucleophilic substitution reaction where the propoxy group is introduced using a propyl halide in the presence of a base.

    Incorporation of the Pyridin-3-ylmethyl Group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, using a pyridine derivative and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its ability to mimic natural substrates or inhibitors.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, or antimicrobial research.

Industry

In the industrial sector, this compound might be used in the development of new polymers or as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s ability to form hydrogen bonds, π-π interactions, and hydrophobic contacts allows it to modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-(3,4-Dimethoxyphenyl)-2,3-dihydro-1H-pyrrol-2-one: Similar core structure but lacks the additional functional groups.

    3-Hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one: Similar but without the 3,4-dimethoxyphenyl group.

Uniqueness

The uniqueness of 5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C29H30N2O6

Molecular Weight

502.6 g/mol

IUPAC Name

(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C29H30N2O6/c1-5-13-37-22-10-9-21(14-18(22)2)27(32)25-26(20-8-11-23(35-3)24(15-20)36-4)31(29(34)28(25)33)17-19-7-6-12-30-16-19/h6-12,14-16,26,32H,5,13,17H2,1-4H3/b27-25+

InChI Key

GUMBLYDIGFCOEW-IMVLJIQESA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=C(C=C4)OC)OC)/O)C

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=C(C=C4)OC)OC)O)C

Origin of Product

United States

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